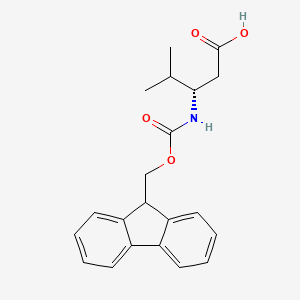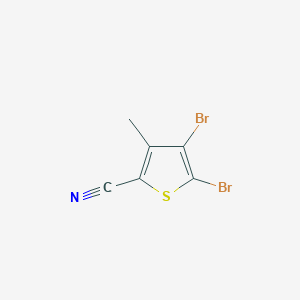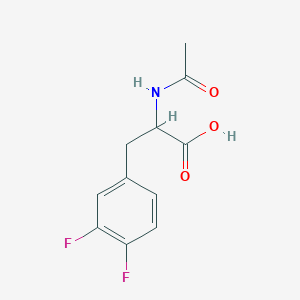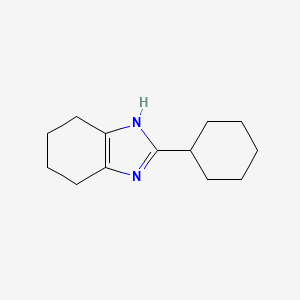
Fmoc-D-beta-homolysine(Boc)
描述
Fmoc-D-beta-homolysine(Boc) is a compound used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by two groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group. These protecting groups are used to prevent unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds.
作用机制
Target of Action
Fmoc-D-beta-homolysine(Boc) is a complex compound used in peptide synthesis . The primary targets of this compound are the amino groups in peptide chains . The compound acts as a protective group, preventing unwanted reactions at these sites during the synthesis process .
Mode of Action
The compound works by forming carbamates with amines . The Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) groups in the compound are used to protect the amino groups in the peptide chain during synthesis . The Fmoc group is removed by base, typically secondary amines in DMF . The Boc group can be removed by acid .
Result of Action
The result of the action of Fmoc-D-beta-homolysine(Boc) is the successful synthesis of peptides with the desired sequence . By protecting the amino groups during synthesis, the compound ensures that the peptide chain is formed correctly without unwanted side reactions .
Action Environment
The action of Fmoc-D-beta-homolysine(Boc) is influenced by the conditions in the laboratory environment. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency and success of the peptide synthesis . The compound is typically stored at temperatures less than or equal to -4°C .
生化分析
Biochemical Properties
Fmoc-D-beta-homolysine(Boc) plays a significant role in biochemical reactions. It is used as a protecting group for amines in synthesis . The Fmoc group on the side chain is stable in acidic conditions but can be removed with bases such as piperidine or morpholine .
Cellular Effects
It is known that the compound can form stable thermo-reversible organogels in alcoholic, substituted benzene, and chlorinated solvents .
Molecular Mechanism
The Fmoc group in Fmoc-D-beta-homolysine(Boc) is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
Fmoc-D-beta-homolysine(Boc) is stable and can be stored at temperatures less than or equal to -4°C
Metabolic Pathways
It is known that the compound is involved in the process of peptide synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-beta-homolysine(Boc) typically involves the protection of the amino and carboxyl groups of lysine. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions, such as in the presence of sodium bicarbonate and dioxane . The Boc group is introduced by reacting the amine with tert-butyloxycarbonyl chloride (Boc-Cl) under similar conditions .
Industrial Production Methods
Industrial production of Fmoc-D-beta-homolysine(Boc) follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
Fmoc-D-beta-homolysine(Boc) undergoes several types of reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Boc group can be removed using an acid such as trifluoroacetic acid.
Substitution Reactions: The compound can undergo substitution reactions where the protecting groups are replaced with other functional groups.
Common Reagents and Conditions
Fmoc Deprotection: Typically performed with 20% piperidine in N,N-dimethylformamide (DMF).
Boc Deprotection: Typically performed with trifluoroacetic acid in dichloromethane.
Major Products Formed
The major products formed from these reactions include the free amine and carboxyl groups, which can then participate in further peptide bond formation .
科学研究应用
Fmoc-D-beta-homolysine(Boc) is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Used in the study of protein structure and function.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for research and commercial purposes.
相似化合物的比较
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-D-beta-homolysine(Boc) but with a different stereochemistry.
Fmoc-Orn(Boc)-OH: Contains an ornithine residue instead of lysine.
Fmoc-Dap(Boc)-OH: Contains a diaminopropionic acid residue instead of lysine.
Uniqueness
Fmoc-D-beta-homolysine(Boc) is unique due to its specific stereochemistry and the presence of both Fmoc and Boc protecting groups. This combination allows for selective protection and deprotection steps, making it a valuable tool in peptide synthesis .
属性
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-15-9-8-10-18(16-24(30)31)29-26(33)34-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,18,23H,8-10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBUQLGECIYUDT-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,8-Dibromo-6,12-dihydro-6,6,12,12-tetraoctyl-indeno[1,2-b]fluorene](/img/structure/B3120494.png)
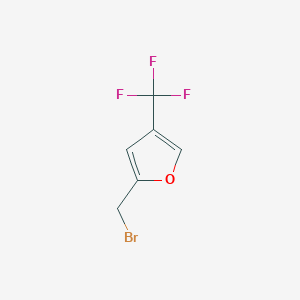
![6-(2-methyl-3-imidazo[1,2-a]pyridinyl)-1H-pyrimidine-2-thione](/img/structure/B3120500.png)
![1-[4-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B3120525.png)
![4-[(2-Ethoxyethoxy)methyl]piperidine](/img/structure/B3120529.png)
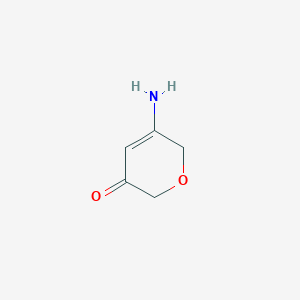

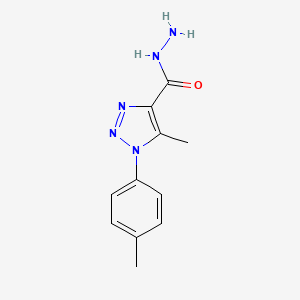

![Benzene, bis[(trimethoxysilyl)ethyl]-](/img/structure/B3120557.png)
